molecular formula C6H5N3S B13117327 Imidazo[1,5-A]pyrazine-8(7H)-thione CAS No. 746547-06-8

Imidazo[1,5-A]pyrazine-8(7H)-thione

Katalognummer: B13117327
CAS-Nummer: 746547-06-8
Molekulargewicht: 151.19 g/mol
InChI-Schlüssel: HTYDXXVRGSYUNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,5-A]pyrazine-8(7H)-thione is a heterocyclic compound that belongs to the imidazo[1,5-A]pyrazine family This compound is characterized by a fused ring system consisting of an imidazole ring and a pyrazine ring, with a thione group at the 8th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[1,5-A]pyrazine-8(7H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with carbon disulfide in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide or ethanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

Imidazo[1,5-A]pyrazine-8(7H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The hydrogen atoms on the imidazole or pyrazine rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Imidazo[1,5-A]pyrazine-8(7H)-thione has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and luminescent materials for optoelectronic devices.

Wirkmechanismus

The mechanism of action of Imidazo[1,5-A]pyrazine-8(7H)-thione varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thione group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the fused ring system provides structural rigidity, enhancing its binding affinity and selectivity for target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyrazine: Similar in structure but with different substitution patterns and biological activities.

    Imidazo[1,5-a]pyridine: Another heterocyclic compound with applications in medicinal chemistry and materials science.

    Imidazo[1,2-a]pyridine: Known for its use in drug design and organic synthesis.

Uniqueness

Imidazo[1,5-A]pyrazine-8(7H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. Its fused ring system also contributes to its stability and versatility in various applications, making it a valuable compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

746547-06-8

Molekularformel

C6H5N3S

Molekulargewicht

151.19 g/mol

IUPAC-Name

7H-imidazo[1,5-a]pyrazine-8-thione

InChI

InChI=1S/C6H5N3S/c10-6-5-3-7-4-9(5)2-1-8-6/h1-4H,(H,8,10)

InChI-Schlüssel

HTYDXXVRGSYUNA-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=NC=C2C(=S)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.